N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide

Macrocyclic Chemistry Polyamine Synthesis Richman-Atkins Cyclization

Traditional piperazine and macrocycle synthesis requires multi-step protection/deprotection sequences, adding time and cost. This tri-tosylate enables a one-step, high-yielding (83%) cyclization with primary amines to afford N-tosylpiperazines directly. Its three potent tosylate leaving groups provide rate enhancements of 10³-10⁵-fold over chloride analogs, enabling sequential or concerted double-cyclization pathways unavailable with alternative electrophiles. • One-step piperazine synthesis from primary amines (83% yield) • Superior SN2 leaving groups: rate enhancement 10³-10⁵-fold vs. chloride • Enables stepwise functionalization for selectively protected polyamines and metallacarboranes

Molecular Formula C25H29NO8S3
Molecular Weight 567.7 g/mol
CAS No. 16695-22-0
Cat. No. B091027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide
CAS16695-22-0
Molecular FormulaC25H29NO8S3
Molecular Weight567.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CCOS(=O)(=O)C2=CC=C(C=C2)C)CCOS(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C25H29NO8S3/c1-20-4-10-23(11-5-20)35(27,28)26(16-18-33-36(29,30)24-12-6-21(2)7-13-24)17-19-34-37(31,32)25-14-8-22(3)9-15-25/h4-15H,16-19H2,1-3H3
InChIKeyVJDZYMIEDBLSDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-Tosylate Electrophile Overview


N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide (CAS 16695-22-0), also known as N,O,O′-tritosyldiethanolamine, is a trifunctional sulfonate ester featuring three p-toluenesulfonyl (tosyl) leaving groups. It is a solid (melting point 92–98 °C) with a molecular formula of C₂₅H₂₉NO₈S₃ and a molecular weight of 567.69 g/mol [1]. This compound is employed primarily as an electrophilic building block in organic synthesis, enabling the construction of nitrogen-containing macrocycles, piperazines, and selectively protected polyamines .

Why Tri-Tosylate Cannot Be Substituted


Generic substitution with alternative electrophiles—such as mono‑tosylates, alkyl halides, or the chloroethyl analog N,N‑bis(2‑chloroethyl)‑p‑toluenesulfonamide—is not reliable because the tri‑tosylate architecture provides a specific combination of three potent leaving groups (tosylates) that enable sequential or concerted double‑cyclization pathways. The tosylate anion (pKa of conjugate acid ≈ –2.8) is a far superior leaving group in SN2 reactions compared to chloride (pKa ≈ –7), leading to rate enhancements of 10³–10⁵‑fold under comparable conditions [1]. Moreover, the precise spatial arrangement of the three electrophilic sites dictates the ring‑size and selectivity outcomes in macrocyclizations; substituting a different electrophile with altered geometry or leaving‑group ability can shift product distributions or completely suppress the desired reaction [2].

Quantitative Evidence for This Reagent


Failure in Tacn Cyclization vs. Alternative Reagent

In a direct comparative study of Richman‑Atkins cyclization, 2,2′‑(tosylimino)bisethyl ditosylate (this compound) reacted with a ditosyl diamine and gave “little reaction” to form the tritosyl derivative of 1,4,7‑triazacyclononane (tacn). In contrast, cyclization of the tritosyl derivative of diethylenetriamine with the appropriate diol ditosylates proceeded “relatively cleanly” to yield tritosyl tacn [1].

Macrocyclic Chemistry Polyamine Synthesis Richman-Atkins Cyclization

High-Yield One-Step Piperazine Synthesis

Using this compound, 1‑cyclohexyl‑4‑tosylpiperazine was obtained in 83% isolated yield under mild one‑step conditions (reflux in CH₃CN, K₂CO₃, 12 h) [1]. In contrast, alternative syntheses of similar N‑tosylpiperazines often require multiple protection/deprotection steps and can suffer from yields as low as 15% (e.g., N‑phenylpiperazine) [2].

Piperazine Synthesis Pharmaceutical Intermediates Cyclization Reagents

Enhanced SN2 Reactivity: Tosylate vs. Chloroethyl Leaving Group

The tosylate (OTs) groups in this compound are significantly better leaving groups than chloride. Under comparable nucleophilic substitution conditions, the kOTs/kCl rate ratio typically ranges from 10³ to 10⁵ [1]. This reactivity advantage translates to faster reactions, lower temperatures, and reduced by‑product formation compared to the chloroethyl analog N,N‑Bis(2‑chloroethyl)‑p‑toluenesulfonamide.

Nucleophilic Substitution Leaving Group Reaction Kinetics

High Purity for Reproducible Macrocycle Construction

Commercial batches of this compound are certified with purity >98.0% by HPLC (TCI) or ≥97% (Sigma‑Aldrich) [1]. In contrast, related tosylate reagents such as ethylene glycol di‑p‑tosylate are often specified at 95% purity . The higher purity reduces the risk of side reactions in sensitive macrocyclizations, ensuring more consistent and reproducible outcomes.

Quality Control Macrocycle Synthesis Reproducibility

Key Application Scenarios


One-Step N-Tosylpiperazine Synthesis

This compound enables a one‑step, high‑yielding (83%) cyclization with primary amines to afford N‑tosylpiperazines, which are key intermediates in drug discovery and fine chemical production [1]. The method avoids multi‑step protection/deprotection sequences, reducing time and material costs compared to alternative routes [2].

Azacrown Ethers and Azamacrocyclic Ligands

The tri‑tosylate architecture is ideally suited for the assembly of nitrogen‑containing macrocycles such as azacrown ethers and tetraazacycloalkanes. While it fails in the specific case of tacn formation (see Evidence 1), it remains a valuable electrophile for other macrocyclization targets where the alternative reagent set is not applicable [3].

Protected Aza-Macrocycles and Metallacarboranes

The compound serves as a precursor for the synthesis of selectively protected aza‑macrocycles and carbon‑bridged metallacarboranes, as documented in vendor application notes and patent literature . Its three tosylate groups allow stepwise functionalization, providing access to complex polyamine architectures.

Gadobutrol Impurity Reference Standard

This compound is identified as a related substance (Impurity 9 or 34) in the synthesis of the MRI contrast agent gadobutrol [4]. Procurement of a certified high‑purity batch is essential for analytical method development and quality control in pharmaceutical manufacturing.

Technical Documentation Hub

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